molecular formula C7H8BrNO2 B1335759 5-bromo-N-ethylfuran-2-carboxamide CAS No. 544702-49-0

5-bromo-N-ethylfuran-2-carboxamide

Cat. No. B1335759
CAS RN: 544702-49-0
M. Wt: 218.05 g/mol
InChI Key: FQVDRPFZAGIJTN-UHFFFAOYSA-N
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Description

The compound 5-bromo-N-ethylfuran-2-carboxamide is a derivative of furan, which is a heterocyclic organic compound. The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The presence of the bromo and ethyl carboxamide substituents on the furan ring suggests that this compound could have interesting chemical properties and potential biological activity.

Synthesis Analysis

The synthesis of related furan carboxamide derivatives has been reported in the literature. For instance, N-(4-bromophenyl)furan-2-carboxamide was synthesized from furan-2-carbonyl chloride and 4-bromoaniline in the presence of triethylamine with high yields . This method could potentially be adapted for the synthesis of 5

Scientific Research Applications

Synthesis and Antibacterial Activities

5-Bromo-N-ethylfuran-2-carboxamide has been explored for its synthesis and potential antibacterial activities. A study by Siddiqa et al. (2022) described the synthesis of N-(4-bromophenyl)furan-2-carboxamide and its analogues, exhibiting significant in vitro antibacterial activities against clinically isolated drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. The research suggested the compound's effectiveness, particularly against NDM-positive bacteria A. baumannii, compared to various commercially available drugs (Siddiqa et al., 2022).

Chemical Synthesis and Characterization

Another aspect of research on this compound involves its use in chemical synthesis. Fu et al. (2012) found that methyl 5-bromo-2-furoate, closely related to 5-bromo-N-ethylfuran-2-carboxamide, is useful in the palladium-catalysed direct arylation of heteroaromatics. Their study revealed the compound's utility in preventing the formation of dimers or oligomers, allowing the formation of biheteroaryls in high yields (Fu et al., 2012).

Medicinal Chemistry

In the field of medicinal chemistry, 5-bromo-N-ethylfuran-2-carboxamide and its derivatives have been investigated for their potential in drug development. Hirokawa et al. (2000) described an efficient synthesis of a carboxamide that acts as a potent antagonist for dopamine D2 and D3 and serotonin-3 (5-HT3) receptors. This research highlights the compound's significance in the development of receptor antagonists (Hirokawa et al., 2000).

Mechanism of Action

The mechanism of action of 5-Bromo-N-ethylfuran-2-carboxamide is not specified in the search results. Its mechanism of action would depend on its specific applications, particularly in the context of drug discovery or organic synthesis.

Safety and Hazards

The specific safety and hazard information for 5-Bromo-N-ethylfuran-2-carboxamide is not available in the search results. It is recommended to handle this compound following standard laboratory safety protocols .

properties

IUPAC Name

5-bromo-N-ethylfuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c1-2-9-7(10)5-3-4-6(8)11-5/h3-4H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVDRPFZAGIJTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=C(O1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20391169
Record name 5-bromo-N-ethylfuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-ethylfuran-2-carboxamide

CAS RN

544702-49-0
Record name 5-bromo-N-ethylfuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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